molecular formula C9H8BrFN2O2 B2735458 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline CAS No. 1602988-41-9

5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline

Cat. No. B2735458
CAS RN: 1602988-41-9
M. Wt: 275.077
InChI Key: YOJBVUMDFXPNJS-UHFFFAOYSA-N
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Description

“5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline” is a chemical compound with the molecular formula C9H8BrFN2O2 . It is used for pharmaceutical testing and as a high-quality reference standard for accurate results .


Molecular Structure Analysis

The molecular structure of “5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline” consists of a benzene ring substituted with bromo, fluoro, nitro, and cyclopropylamino groups . The exact positions of these substituents on the benzene ring define the unique structure of this compound .

Scientific Research Applications

Nitrosation and Heterocyclization

The research on compounds related to 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline has shown significant interest in nitrosation and heterocyclization reactions. Bondarenko et al. (2016) demonstrated the nitrosation of 2-aryl-1-bromo-1-fluorocyclopropanes with nitrosonium tetrafluoroborate, leading to the synthesis of 5-aryl-4-bromo-4-fluoroisoxazolines. This process is crucial for constructing five-membered [NO] containing heterocycles, such as isoxazoles and isoxazolines, highlighting a pathway through the formation of stable carbocationic intermediates. The same team further explored diastereoselective heterocyclization of geminal bromo-fluoro arylcyclopropanes, accessing 4-fluorinated isoxazolines and isoxazoles, demonstrating the regio- and diastereoselectivity of the process (Bondarenko, Komarov, Karetnikov, Nikolaeva, Zyk, Holt, & Kutateladze, 2019).

Photostability Enhancement in Fluorophores

In the realm of fluorescence, the direct or proximal conjugation of certain compounds to cyanine fluorophores, like Cy5, has been shown to dramatically enhance photostability. This enhancement is crucial for applications requiring long-lived, nonblinking fluorescence emission, suggesting potential roles in robust fluorescence-based applications (Altman, Terry, Zhou, Zheng, Geggier, Kolster, Zhao, Javitch, Warren, & Blanchard, 2011).

Enantioselective Cyclopropanation

The research into heavily substituted cyclopropane esters has shown that reacting 4-nitro-5-styrylisoxazoles with 2-bromomalonate esters under specific catalysis can achieve high yields, complete diastereoselection, and high enantioselectivity. This process allows for the preparation of desired products on a multi-gram scale, showcasing a method for synthesizing complex molecules with significant potential in medicinal chemistry (Del Fiandra, Piras, Fini, Disetti, Moccia, & Adamo, 2012).

Synthesis of Polyheterocyclic Compounds

Park et al. (2015) reported an efficient route to a new class of fluorophores, indolizino[3,2-c]quinolines, through oxidative Pictet-Spengler cyclization. This synthesis pathway underscores the potential of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline related compounds in creating fluorescent probes suitable for aqueous systems, indicating their applicability in developing new imaging tools and probes for biomedical applications (Park, Kwon, Lee, & Kim, 2015).

Liquid Crystal Research

In the study of liquid crystals (LCs), specific anions added to aqueous phases can induce rapid orientational ordering transitions in water-immiscible thermotropic LCs. This research provides insights into ionic phenomena at LC-aqueous interfaces and reveals how long-range ordering of LC oils can amplify ion-specific interactions into macroscopic ordering transitions, suggesting potential applications in the design and development of responsive LC-based materials (Carlton, Ma, Gupta, & Abbott, 2012).

Safety And Hazards

“5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline” may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust, mist, or spray; washing skin thoroughly after handling; using only outdoors or in a well-ventilated area; wearing protective gloves, clothing, eye protection, and face protection; and storing in a well-ventilated place with the container tightly closed .

properties

IUPAC Name

5-bromo-N-cyclopropyl-4-fluoro-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFN2O2/c10-6-3-8(12-5-1-2-5)9(13(14)15)4-7(6)11/h3-5,12H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJBVUMDFXPNJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=CC(=C(C=C2[N+](=O)[O-])F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline

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